molecular formula C23H17ClFNO4S B2504590 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-35-7

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2504590
CAS No.: 866810-35-7
M. Wt: 457.9
InChI Key: CKDAGIDIOOISRN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one is a useful research compound. Its molecular formula is C23H17ClFNO4S and its molecular weight is 457.9. The purity is usually 95%.
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Scientific Research Applications

  • AMPA Receptor Antagonists : Quinazolin-4-one derivatives, including those with similar structures to 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one, have been studied for their potential as AMPA receptor antagonists. These compounds are significant in the context of neurological and psychiatric disorders (Chenard et al., 2001).

  • Antibacterial Activity : Research into quinoxaline sulfonamides, which are structurally related to the compound , indicates potential antibacterial applications. These compounds have been evaluated for effectiveness against various bacterial strains (Alavi et al., 2017).

  • Anticancer Activity : A study on urea derivatives of 1,2,4-triazolo[4,3-a]-quinoline, similar in structure to the compound of interest, showed promising results in anticancer activity. These compounds were tested against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

  • COX-2 Inhibitors : Synthesis and evaluation of 2,3-diaryl pyrazines and quinoxalines, which share structural similarities, have been explored for selective COX-2 inhibitory activity. This is significant in the context of anti-inflammatory drug development (Singh et al., 2004).

  • Non-ulcerogenic Anti-inflammatory Agents : Methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones have been designed and evaluated for anti-inflammatory activity. These compounds demonstrated promising gastric sparing effects, making them potential candidates for non-ulcerogenic anti-inflammatory drugs (Manivannan & Chaturvedi, 2011).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-30-18-4-2-3-15(11-18)13-26-14-22(23(27)20-12-17(25)7-10-21(20)26)31(28,29)19-8-5-16(24)6-9-19/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDAGIDIOOISRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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